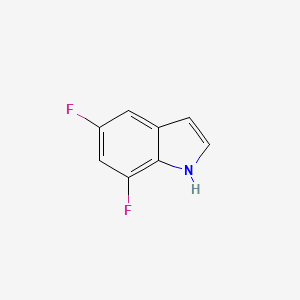

5,7-二氟吲哚

描述

5,7-Difluoroindole is a fluorinated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and material science. While the provided papers do not directly discuss 5,7-difluoroindole, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related fluorinated indoles and heterocyclic compounds. These insights can be extrapolated to understand the characteristics of 5,7-difluoroindole.

Synthesis Analysis

The synthesis of fluorinated indoles, such as 4,5,6,7-tetrafluoroindole, has been improved through various methods. For instance, an improved synthesis of tetrafluoroindole, which could be a precursor or structural analog to 5,7-difluoroindole, was achieved by catalytic reduction followed by cyclization and dehydrogenation, with the final aromatization step being enhanced by using DDQ instead of MnO2 . This suggests that similar methodologies could potentially be applied to synthesize 5,7-difluoroindole.

Molecular Structure Analysis

The molecular structure of fluorinated heterocycles can be significantly different from their non-fluorinated counterparts. For example, the molecular structure and bonding of a tetrafluorinated benzothiaselenadiazine were investigated using quantum-chemical calculations, revealing differences in crystal packing and inclusion of atmospheric N2 in the crystal lattice . This indicates that the introduction of fluorine atoms in 5,7-difluoroindole could similarly affect its molecular conformation and crystal structure.

Chemical Reactions Analysis

Fluorinated indoles undergo various chemical reactions that can be utilized to synthesize complex molecules. Selenium dioxide oxidation of 3-methyl-4,5,6,7-tetrafluoroindoles resulted in high selectivities for 3-formyl or 3-acetoxymethyltetrafluoroindoles, which served as intermediates for further syntheses . This demonstrates the reactivity of fluorinated indoles in oxidation reactions, which could be relevant for the chemical manipulation of 5,7-difluoroindole.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the indole core can lead to unique physical and chemical properties. For instance, new liquid crystal compounds with a 5,6-difluorobenzofuran core exhibited a broad nematic range and high clearing points, with significant dielectric anisotropy . Although 5,7-difluoroindole was not specifically studied, it can be inferred that its physical properties would also be influenced by the presence of fluorine atoms, potentially affecting its liquid crystalline behavior and electronic properties.

科学研究应用

流感抑制剂

5,7-二氟吲哚衍生物显示出作为有效流感抑制剂的潜力。例如,一种特定的5,7-二氟吲哚衍生物(11a)已被确认为一种代谢稳定的抑制剂,具有良好的口服药代动力学特性,并在小鼠中展示了疗效。这种衍生物不会通过醛氧化酶代谢,相比该类其他抑制剂具有优势。该化合物与流感A病毒PB2帽区结合的晶体结构已被研究,突显了其在医学领域的潜力 (McGowan et al., 2019)。

含二氟甲亚甲基化合物的合成

通过对5-(溴二氟甲基)-3-苯基-1,2,4-噁二唑的锌试剂进行碘化合成的5-(二氟碘甲基)-3-苯基-1,2,4-噁二唑,已导致各种含二氟甲亚甲基的1,2,4-噁二唑化合物的产生。这些化合物在γ-丁内酯和四氢呋喃的开发中具有应用,表明在化学合成和制药领域有潜在用途 (Yang et al., 2007)。

选择性二氟甲基化和单氟甲基化反应

将氟原子和氟代基引入有机分子,包括使用二氟甲基和单氟甲基基团,是一个重要的研究领域,因为它在生命科学和材料科学中具有相关性。这些基团可以为目标分子带来有益效果,选择性的二氟甲基化和单氟甲基化代表了将这些基团引入有机分子的简单合成方法 (Hu, Zhang, & Wang, 2009)。

在氟化学中的应用

全氟化合物的独特特性,包括涉及二氟甲亚甲基基团的特性,在生物化学中引起了关注。在氟化微阵列、通过引入局部氟化域修改蛋白质性质以及(19)F-磁共振成像((19)F-MRI)方面有应用是显著的。这说明了氟化学在生物分子应用中日益重要 (Cametti et al., 2012)。

过渡金属催化的二氟烷基化

尤其是在苄位引入的二氟烷基化化合物可以显著改善分子的生物性质。通过二氟烷基卤化物的过渡金属催化交叉偶联已成为主要关注点,提供了一种直接合成二氟烷基化骨架的途径。这一过程使得在温和条件下合成多样的二氟烷基化(杂)芳烃成为可能 (Feng, Xiao, & Zhang, 2018)。

作用机制

安全和危害

属性

IUPAC Name |

5,7-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPOGQRJXZGSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381097 | |

| Record name | 5,7-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoroindole | |

CAS RN |

301856-25-7 | |

| Record name | 5,7-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5,7-difluoroindole interact with its target and what are the downstream effects?

A1: 5,7-difluoroindole (specifically, derivative 11a in the study) targets the PB2 subunit of the influenza virus polymerase. It binds to the cap-binding region of PB2 []. This interaction disrupts the virus's ability to "cap-snatch," a process crucial for the initiation of viral mRNA synthesis. By inhibiting this process, 5,7-difluoroindole ultimately hinders the replication of the influenza virus. The crystal structure of 11a bound to influenza A PB2 cap region is available in the Protein Data Bank (PDB) [].

Q2: What is known about the structure-activity relationship (SAR) of 5,7-difluoroindole derivatives as influenza inhibitors?

A2: The research focused on exploring 7-fluoro-substituted indoles as potential bioisosteres for the 7-azaindole scaffold found in Pimodivir, a known PB2 inhibitor. The study highlights that incorporating a fluorine atom at the 5-position of the indole ring, alongside the 7-fluoro substitution, significantly enhanced the compound's potency and metabolic stability []. This suggests that the presence and position of fluorine atoms play a crucial role in the compound's interaction with the PB2 target and its overall efficacy as an influenza inhibitor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)